molecular formula C12H16F2N2O3S B261846 2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

Cat. No. B261846
M. Wt: 306.33 g/mol
InChI Key: MHCMYNPTMKQCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide, also known as DFB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DFB belongs to the class of sulfonamide compounds and has a unique chemical structure, making it a promising candidate for drug development.

Mechanism of Action

2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. By inhibiting COX-2, 2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide can reduce inflammation in the body.
Biochemical and Physiological Effects:
2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to have anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has several advantages for use in lab experiments. It has a unique chemical structure that makes it a promising candidate for drug development. It has also been shown to have a range of therapeutic effects, making it a versatile compound for use in different areas of research. However, there are also limitations to its use. 2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its anti-cancer properties and its potential use in cancer therapy. Additionally, more research is needed to fully understand the mechanism of action of 2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide and its potential side effects. Overall, 2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is a promising compound for use in scientific research, and further studies are needed to fully explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide involves the reaction of 2,6-difluorobenzenesulfonyl chloride with 2-(4-morpholinyl)ethylamine in the presence of a base. This reaction yields 2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide as a white crystalline solid with a high yield.

Scientific Research Applications

2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have also demonstrated its effectiveness in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

Molecular Formula

C12H16F2N2O3S

Molecular Weight

306.33 g/mol

IUPAC Name

2,6-difluoro-N-(2-morpholin-4-ylethyl)benzenesulfonamide

InChI

InChI=1S/C12H16F2N2O3S/c13-10-2-1-3-11(14)12(10)20(17,18)15-4-5-16-6-8-19-9-7-16/h1-3,15H,4-9H2

InChI Key

MHCMYNPTMKQCMP-UHFFFAOYSA-N

SMILES

C1COCCN1CCNS(=O)(=O)C2=C(C=CC=C2F)F

Canonical SMILES

C1COCCN1CCNS(=O)(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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